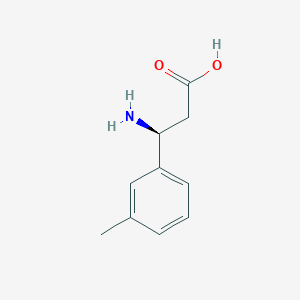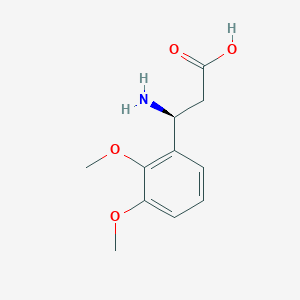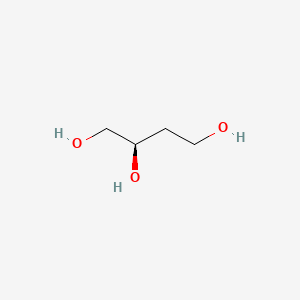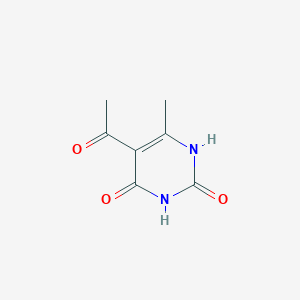
5-(1,5-二甲基-1H-吡唑-4-基)异恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌活性
- 区域选择性和生物活性:异恶唑啉和吡咯并[3,4-d]异恶唑-4,6-二酮衍生物的合成,包括具有吡唑结构的化合物,证明了它们对革兰氏阳性和革兰氏阴性细菌的抗菌效率。这些化合物已针对它们的合成方法和分子轨道计算进行了研究,突出了它们在药物化学中的作用 (Zaki, Sayed, & Elroby, 2016)。
化学性质和反应
- 杂芳族化合物的锂化:对包括吡唑在内的各种甲基取代的异恶唑的锂化研究,有助于了解它们的化学性质。本研究探讨了不同类型的反应,例如侧向锂化、开环和加成反应,这些反应对有机合成至关重要 (Micetich, 1970)。
合成和生物学研究
- 双吡唑的合成和 DNA 结合:一项关于由二甲基吡唑合成的双吡唑及其与 DNA 相互作用的研究,对药物研究具有重要意义。该研究包括分子对接和吸收光谱技术,表明了它们在药物设计和开发中的潜力 (Reddy 等,2017)。
结构和反应性研究
- 吡唑和异恶唑的酸碱行为:一项比较吡唑和异恶唑环氢键特征的有趣研究,证明了它们在有机酸存在下不同的酸碱行为。这有助于了解它们的分子结构和在化学合成中的潜在应用 (Girisha 等,2016)。
环境应用
- 超声波辐射合成:在不使用催化剂的情况下,通过超声波辐射合成异恶唑和吡唑衍生物的方法是一种环境友好的程序。这种方法在反应效率和环境可持续性方面具有优势 (Huang 等,2014)。
未来方向
作用机制
Target of Action
The primary targets of the compound “5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
生化分析
Biochemical Properties
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives through nucleophilic addition-elimination reactions . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole on cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxidative stress induced by this compound can lead to the formation of reactive oxygen species, which in turn can affect various cellular components . This can result in changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to interact with specific sites on enzymes and proteins, thereby modulating their activity . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical changes. For instance, studies have shown that the compound is well-tolerated at doses of 100 mg/kg and 300 mg/kg in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage in biochemical studies.
Metabolic Pathways
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with hydrazine derivatives, for example, can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-7(5-9-11(6)2)8-3-4-10-12-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQWZDZRNPLAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














